molecular formula C39H75N7O10 B1676217 L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl- CAS No. 214047-00-4

L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-

Cat. No. B1676217
M. Wt: 802.1 g/mol
InChI Key: WSGCRSMLXFHGRM-DEVHWETNSA-N
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Description

“L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” is a complex molecule with a molecular formula of C44H84N4O8 . It is a derivative of L-Serine, which is an amino acid. The molecule contains L-Serine, L-Lysine, and L-Threonine residues, which are all amino acids, and a hexadecyl group .


Molecular Structure Analysis

The molecular structure of “L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” is complex due to the presence of multiple amino acid residues and a hexadecyl group. The molecule has a molar mass of 797.15976 . Further structural analysis would require more specific information or advanced analytical techniques.


Physical And Chemical Properties Analysis

“L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” has a molecular weight of 797.15976 . The related compound N-Palmitoyl-L-serine has a predicted density of 1.008±0.06 g/cm3, a melting point of 96-99 °C, and a boiling point of 540.0±45.0 °C . The physical and chemical properties of “L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-” could be similar, but may vary due to the additional amino acid residues and the hexadecyl group.

Scientific Research Applications

1. Radiopharmaceutical Research

The Tc-99m complex of a peptide similar to L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-, known as RP128, is designed for imaging sites of inflammation. This research highlights the application of such peptides in the development of radiopharmaceuticals for diagnostic imaging in medical science (Wong et al., 2001).

2. Biochemical Synthesis

Research on the synthesis of peptides containing N-terminal L-O=C Thr and L-O=C Ser residues, which are structural components related to L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-, demonstrates the efficiency and racemization-free nature of such syntheses. This is crucial for the development of peptides for various biochemical applications (Stabinsky et al., 2009).

3. Photoreactivity Studies

Studies on the photochemical addition of amino acids and peptides to polyuridylic acid include investigations into tripeptides like L-seryl-L-seryl-L-serine and L-threonyl-L-threonyl-L-threonine, which are structurally related to the compound . This research provides insights into the reactivity of such peptides under specific conditions, which can be relevant in fields like photobiology (Shetlar et al., 1984).

4. Neuroprotection Mechanisms

L-Serine, a component of the compound, has been studied for its neuroprotective effects. For example, research shows that L-serine can activate specific enzymes in the autophagic-lysosomal system, contributing to neuroprotection. This is significant for understanding the therapeutic potential of L-serine in neurological conditions (Dunlop & Carney, 2020).

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGCRSMLXFHGRM-DEVHWETNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H75N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl-

CAS RN

214047-00-4
Record name L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CIR Writer - 2023 - cir-safety.org
This assessment reviews the safety of Myristoyl Pentapeptide-4, Palmitoyl Pentapeptide-4, and Pentapeptide-4 as used in cosmetic formulations. According to the web-based …
Number of citations: 1 www.cir-safety.org

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